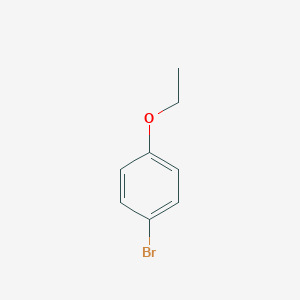

4-Bromophenetole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-bromo-4-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUYYXUATWMVIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060426 | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-96-5 | |

| Record name | 4-Bromophenetole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-4-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0L17BX1WR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 4 Bromophenetole

Direct Etherification Approaches to 4-Bromophenetole Synthesis

Direct etherification methods commence with a 4-bromophenol (B116583) precursor, upon which an ethyl group is introduced to form the ether linkage. These approaches are advantageous as they fix the position of the bromine atom from the start, thus avoiding issues of regioselectivity during a later bromination step.

The Williamson ether synthesis is a cornerstone method for the preparation of ethers and is widely applied to the synthesis of this compound. This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an ethyl halide or other suitable electrophile. francis-press.com The synthesis begins with the deprotonation of 4-bromophenol using a base to form the more nucleophilic 4-bromophenoxide ion.

Common bases employed for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and potassium carbonate (K₂CO₃). The choice of the ethylating agent is typically an ethyl halide, with the reactivity order being ethyl iodide > ethyl bromide > ethyl chloride. francis-press.com

To enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants that have limited mutual solubility, phase-transfer catalysis (PTC) is often employed. crdeepjournal.orgbiomedres.us A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the ethylating agent is dissolved. crdeepjournal.orgbiomedres.usacsgcipr.org This technique can lead to increased reaction rates, milder reaction conditions, and improved yields. biomedres.us

| Reactants | Base | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromophenol, Ethyl bromide | K₂CO₃ | Tetrabutylammonium bromide (TBAB) | THF | Reflux | Good to Excellent |

| 4-Bromophenol, Diethyl sulfate | NaOH | None | Water/Toluene | 60-80 | High |

| 4-Bromophenol, Ethyl iodide | NaH | None | DMF | Room Temp | High |

Table 1: Representative Conditions for Williamson Ether Synthesis of this compound. This interactive table provides examples of reaction conditions for the synthesis of this compound via the Williamson ether synthesis and its variants.

Catalytic O-alkylation offers an alternative to the classical Williamson ether synthesis. These methods often utilize different alkylating agents and catalytic systems to achieve the ethylation of 4-bromophenol. A significant challenge in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (alkylation of the aromatic ring). researchgate.netncl.res.in Density functional theory (DFT) studies have indicated that O-alkylation is kinetically controlled, while C-alkylation is thermodynamically controlled. researchgate.net

Various catalytic systems have been explored to promote selective O-alkylation. These include the use of rare-earth metal orthophosphates as catalysts for the gas-phase reaction of phenolic compounds with alkanols. google.com For the synthesis of this compound, this would involve the reaction of 4-bromophenol with ethanol (B145695) in the presence of such a catalyst. Other systems employ dimethyl carbonate or dimethyl ether as the alkylating agent in the presence of solid acid or base catalysts. researchgate.netdntb.gov.ua The choice of catalyst and reaction conditions is crucial to maximize the yield of the desired O-alkylated product and minimize the formation of C-alkylated byproducts.

Regioselective Bromination of Phenetole (B1680304)

This approach involves the direct bromination of phenetole. The key challenge in this strategy is to control the regioselectivity of the bromination to favor the formation of the para-isomer, this compound, over the ortho-isomer and polybrominated products.

The bromination of phenetole is a classic example of an electrophilic aromatic substitution reaction. The ethoxy group (-OCH₂CH₃) is an activating group, meaning it increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. youtube.com The oxygen atom of the ethoxy group has lone pairs of electrons that can be delocalized into the aromatic π-system, thereby increasing the electron density, particularly at the ortho and para positions. youtube.com

The reaction is initiated by the generation of a bromine electrophile. This is often achieved by polarizing the bromine molecule (Br₂) with a Lewis acid catalyst, such as FeBr₃, or by using a brominating agent where the bromine atom is already polarized. brainly.com The polarized bromine molecule is then attacked by the electron-rich aromatic ring of phenetole, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the loss of a proton from the ring to restore aromaticity and yield the brominated phenetole. youtube.com

Achieving high para-selectivity in the bromination of phenetole requires careful control of the reaction conditions to overcome the statistical preference for the formation of the ortho-isomer (due to two available ortho positions versus one para position).

Several strategies have been developed to enhance the formation of the para-isomer. The use of specific solvents can influence the regioselectivity. For instance, bromination in non-polar solvents like carbon disulfide at low temperatures has been shown to favor the formation of the para-isomer for phenol (B47542), a principle that can be extended to phenetole. prepchem.comorgsyn.org Another approach involves the use of bulky brominating agents or catalyst systems that sterically hinder attack at the ortho positions. Zeolites have been shown to control the selectivity of bromination of phenyl acetate, favoring the para isomer by removing the HBr byproduct that can influence the reaction. rsc.org Furthermore, specific brominating reagents have been developed for highly para-selective bromination of phenols and their derivatives. google.comgoogle.com

| Reagent/Catalyst | Solvent | Temperature (°C) | Selectivity (para:ortho) |

| Bromine (Br₂) | Carbon Disulfide | 0 | High p-selectivity |

| N-Bromosuccinimide (NBS) / Zeolite | Dichloromethane | Room Temp | >95:5 |

| Calcium bromide/Bromine | Ethyl acetate | 0-10 | ~99:1 |

Table 2: Conditions for Para-Selective Bromination of Phenetole and Related Compounds. This interactive table summarizes various reaction conditions that favor the para-bromination of phenetole and similar aromatic ethers.

Derivatization from Related Halogenated Aromatic Compounds

This compound can also be synthesized through the chemical modification of other halogenated aromatic compounds. This approach can be particularly useful when the starting materials are readily available.

A notable example is the synthesis starting from 4-bromoaniline (B143363). wikipedia.org The amino group of 4-bromoaniline can be converted into a diazonium salt via diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction or a related transformation where the diazonium group is replaced by a hydroxyl group. The subsequent etherification of the resulting 4-bromophenol via the Williamson ether synthesis, as described in section 2.1.1, yields this compound. This multi-step process provides a reliable route to this compound from a different functional group precursor. wikipedia.org

Conversion Strategies from Alternative Haloarenes

The synthesis of this compound typically proceeds via the Williamson ether synthesis, starting from 4-bromophenol and an ethylating agent. However, strategies commencing from alternative haloarenes, such as 1,4-dibromobenzene (B42075) or other 4-halophenetoles, present distinct synthetic challenges, primarily concerning selectivity and reactivity.

One theoretical approach for converting 1,4-dibromobenzene is a selective mono-etherification. This could potentially be achieved through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation. The Ullmann reaction involves a copper-catalyzed coupling of an aryl halide with an alcohol. In this context, reacting 1,4-dibromobenzene with sodium ethoxide in the presence of a copper catalyst could yield this compound.

Reaction Scheme: Br-C₆H₄-Br + NaOC₂H₅ --(Cu catalyst)--> Br-C₆H₄-OC₂H₅ + NaBr

A significant challenge in this strategy is controlling the reaction to achieve mono-substitution. The presence of two bromine atoms of similar reactivity on the aromatic ring could lead to a mixture of products, including the desired this compound, the disubstituted product (1,4-diethoxybenzene), and unreacted starting material. Achieving high selectivity for the mono-etherified product would require careful optimization of reaction conditions, such as temperature, reaction time, and the stoichiometry of the reactants. Modern Ullmann-type reactions, which use soluble copper catalysts with specific ligands, can sometimes offer greater control and proceed under milder conditions than the traditional high-temperature methods. jetir.orgresearchgate.net

Another potential strategy involves starting with a different 4-halophenetole, for instance, 4-chlorophenetole or 4-iodophenetole, and performing a halogen exchange (Halex) reaction. However, such transformations are not commonly reported for this specific compound, as the Williamson ether synthesis from the readily available 4-bromophenol is highly efficient.

Due to the challenges in controlling selectivity in direct conversions from dihaloarenes, a more practical, albeit multi-step, strategy would involve first converting the alternative haloarene into the 4-bromophenol intermediate. For example, 1,4-dibromobenzene could be converted to 4-bromophenol through a nucleophilic substitution of one bromine atom with a hydroxyl group, followed by the standard Williamson ether synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, these principles are most effectively applied to the Williamson ether synthesis, the most common route for its preparation. Traditional Williamson synthesis often involves polar aprotic solvents, strong bases, and relatively long reaction times. Green alternatives focus on improving energy efficiency, using safer solvents and reagents, and simplifying reaction procedures.

Key green approaches applicable to this compound synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture. orgchemres.orgsid.irresearchgate.net This rapid, uniform heating can lead to higher yields and fewer side products compared to conventional heating methods.

Phase-Transfer Catalysis (PTC): PTC facilitates the reaction between reactants in different phases (e.g., a solid or aqueous base and an organic substrate). jetir.org This technique can eliminate the need for hazardous and anhydrous organic solvents and strong bases like sodium hydride. Instead, safer bases such as potassium carbonate or sodium hydroxide can be used in a solid-liquid or liquid-liquid system, with a phase-transfer catalyst (e.g., a quaternary ammonium salt) shuttling the phenoxide anion into the organic phase to react with the ethylating agent.

These green methodologies make the synthesis of this compound more efficient, safer, and more environmentally friendly.

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-free protocols have been developed, primarily by combining microwave assistance with solid-supported reagents.

In a typical solvent-free approach, 4-bromophenol is mixed with a solid base like potassium carbonate and a phase-transfer catalyst. orgchemres.orgsid.ir The ethylating agent (e.g., ethyl bromide) is added, and the solid mixture is irradiated with microwaves. The reaction occurs on the solid support, obviating the need for a bulk solvent. This approach not only prevents pollution associated with solvent use and disposal but also simplifies product work-up, as the solid base and catalyst can be easily filtered off.

The following table summarizes a representative solvent-free, microwave-assisted protocol for aryl ether synthesis, illustrating the conditions applicable for producing this compound.

Table 1: Solvent-Free Microwave-Assisted Williamson Ether Synthesis of Aryl Ethers

| Phenol Reactant | Base | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromophenol | K₂CO₃ | None | 180 | 30 | High (Typical) |

| o-Nitrophenol | K₂CO₃ | None | 90 | 75 | 84 |

| Salicylaldehyde | K₂CO₃ | None | 180 | 30 | High (Typical) |

Data is representative of procedures described for various phenols under solvent-free microwave conditions, demonstrating the general applicability for 4-bromophenol. sid.ir

Phase-transfer catalysis also enables environmentally benign protocols that, while not entirely solvent-free, use water as the solvent. In such a system, 4-bromophenol and sodium hydroxide can be dissolved in water, with the ethylating agent in a separate, minimal organic phase. A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) transports the 4-bromophenoxide anion across the phase boundary to react. This method avoids flammable and toxic organic solvents, replacing them with water.

The following table compares conventional and phase-transfer catalysis conditions for Williamson ether synthesis.

Table 2: Comparison of Conventional vs. Phase-Transfer Catalyzed Ether Synthesis

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Base | Strong bases (e.g., NaH, NaNH₂) | Weaker, safer bases (e.g., NaOH, K₂CO₃) |

| Solvent | Anhydrous polar aprotic (e.g., DMF, DMSO) | Water or biphasic system; sometimes solvent-free |

| Temperature | Often elevated, requiring reflux | Often room temperature or mild heating |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Safety | Requires handling of pyrophoric bases and anhydrous conditions | Safer reagents and conditions; no need for inert atmosphere |

This table presents a generalized comparison illustrating the green advantages of PTC.

Chemical Reactivity and Mechanistic Investigations of 4 Bromophenetole

Electrophilic Aromatic Substitution Reactions of the Phenetole (B1680304) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds like 4-bromophenetole, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The π-electron cloud of the benzene (B151609) ring makes it susceptible to attack by electron-deficient species. dalalinstitute.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate, followed by the departure of a proton to restore aromaticity. libretexts.orglumenlearning.com

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic and steric properties of the two substituents: the bromo group (-Br) and the ethoxy group (-OCH2CH3).

Ethoxy Group (-OCH2CH3): The ethoxy group is an activating group and an ortho, para-director. The oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. Since the para position is already occupied by the bromine atom, the ethoxy group directs incoming electrophiles to the positions ortho to it (C2 and C6).

Bromo Group (-Br): The bromo group is a deactivating group yet an ortho, para-director. Halogens are an interesting case as they exhibit two opposing electronic effects. Inductively (-I effect), the electronegative bromine atom withdraws electron density from the ring, deactivating it towards electrophilic attack compared to benzene. However, through resonance (+M effect), the bromine atom can donate one of its lone pairs to the ring, increasing electron density at the ortho and para positions. The resonance effect, although weaker than the inductive effect, is what directs the substitution to the ortho and para positions. dalalinstitute.com In this compound, the para position relative to the bromo group is occupied by the ethoxy group. Therefore, the bromo group directs incoming electrophiles to the positions ortho to it (C3 and C5).

Combined Effects on Regioselectivity:

In this compound, the powerful activating and ortho, para-directing effect of the ethoxy group dominates over the deactivating and ortho, para-directing effect of the bromo group. The ethoxy group strongly activates the positions ortho to it (C2 and C6). The bromo group weakly activates its ortho positions (C3 and C5) via resonance but deactivates the entire ring inductively. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the more strongly activating ethoxy group.

Steric hindrance can also play a role. The ethoxy group is bulkier than the bromo group, which might slightly disfavor substitution at the positions immediately adjacent to it. However, in many cases, the electronic directing effect of the ethoxy group is the predominant factor. nih.gov

The general mechanism for electrophilic aromatic substitution on this compound involves two main steps: dalalinstitute.comlibretexts.org

Attack of the electrophile on the aromatic ring: The electrophile (E+) attacks the electron-rich π-system of the benzene ring. The attack preferentially occurs at the C2 or C6 position, which is ortho to the strongly activating ethoxy group. This step is typically the slow, rate-determining step as it disrupts the aromaticity of the ring. libretexts.orglumenlearning.com The result is the formation of a resonance-stabilized carbocation intermediate, the arenium ion. The positive charge in the arenium ion is delocalized over the ring, including the carbon atom bearing the ethoxy group. The oxygen of the ethoxy group can participate in resonance stabilization by donating a lone pair, further stabilizing the intermediate.

Departure of the leaving group (proton): In the second, fast step, a base present in the reaction mixture removes a proton from the carbon atom that was attacked by the electrophile. dalalinstitute.comlibretexts.org This restores the aromatic π-system and yields the final substituted product.

Examples of Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO2) onto the ring, likely at the C2 position. The electrophile is the nitronium ion (NO2+). lumenlearning.commasterorganicchemistry.com

Halogenation: Reaction with bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3 would introduce another bromine atom, likely at the C2 position. lumenlearning.com

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO3H). The electrophile is sulfur trioxide (SO3). lumenlearning.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. These substitutions would also be directed to the positions ortho to the ethoxy group.

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNA) involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org Unlike nucleophilic substitution at sp3-hybridized carbons (SN1 and SN2), SNA at an unsubstituted aryl halide is generally difficult. libretexts.org However, the reactivity can be significantly enhanced by the presence of strong electron-withdrawing groups on the aromatic ring. libretexts.orgmasterorganicchemistry.com

For this compound to undergo nucleophilic aromatic substitution at the C4 position (the carbon bearing the bromine atom), the reaction typically requires harsh conditions, such as high temperatures and pressures, and a strong nucleophile. The ethoxy group is an electron-donating group, which disfavors the SNA mechanism by increasing the electron density of the ring and making it less attractive to nucleophiles.

However, if strong electron-withdrawing groups (e.g., -NO2) were present on the ring, particularly at the ortho and/or para positions relative to the bromine atom, the reaction would be greatly facilitated. masterorganicchemistry.comyoutube.com These groups help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org

Common nucleophiles used in SNA reactions include:

Hydroxide (B78521) ions (-OH)

Alkoxide ions (-OR)

Ammonia (NH3) and amines (RNH2, R2NH)

Thiolates (-SR)

The kinetics of nucleophilic aromatic substitution reactions are typically second order, with the rate depending on the concentrations of both the aryl halide and the nucleophile. vanderbilt.edu The mechanism generally proceeds via an addition-elimination pathway:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (bromine in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org This is usually the rate-determining step. The presence of electron-withdrawing groups is crucial for stabilizing this intermediate.

Elimination of the leaving group: The leaving group (bromide ion) departs, and the aromaticity of the ring is restored.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com this compound is an excellent substrate for these reactions, with the carbon-bromine bond serving as the reaction site. beilstein-journals.org

Some of the most common palladium-catalyzed cross-coupling reactions involving aryl halides like this compound include:

Suzuki Coupling: This reaction couples the aryl halide with an organoboron compound (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net For example, the reaction of this compound with phenylboronic acid would yield 4-ethoxybiphenyl. researchgate.net

Heck Coupling: This reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl halide with an amine in the presence of a palladium catalyst and a base.

Stille Coupling: This reaction involves the coupling of the aryl halide with an organotin compound. chemicalbook.com

General Catalytic Cycle:

The catalytic cycle for these reactions generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) intermediate.

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): The second coupling partner (e.g., the organoboron compound) transfers its organic group to the palladium(II) complex, or the alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the palladium(0) catalyst, which can then enter another catalytic cycle.

The choice of palladium catalyst, ligands, base, and solvent can significantly influence the efficiency and outcome of these reactions. researchgate.net Microwave irradiation has also been shown to accelerate many of these cross-coupling reactions. mdpi.com

Oxidative and Reductive Transformations of this compound

The oxidation of this compound can proceed through different pathways depending on the reagents and conditions. The ether linkage and the aromatic ring are both potential sites for oxidation. Strong oxidizing agents can potentially lead to the cleavage of the ether bond or degradation of the aromatic ring.

Enzymatic oxidation of the related compound, 4-bromophenol (B116583), has been studied. Horseradish peroxidase, for instance, has been shown to oxidize 4-bromophenol, leading to the formation of dimers up to pentamers. nih.gov Another study using an artificial miniaturized peroxidase found that the oxidation of 4-halophenols can be substrate-dependent. mdpi.com While 4-fluorophenol (B42351) was converted to 1,4-benzoquinone, 4-bromophenol formed higher molecular weight oligomeric products through C-O bond formation. mdpi.com This suggests that oxidation of this compound might favor polymerization over simple oxidation to a quinone-like structure under similar enzymatic conditions. The initial step in such oxidations is often the formation of a phenoxy radical. mdpi.com

The primary reductive transformation for this compound is the cleavage of the carbon-bromine bond, a process known as hydrodehalogenation. acsgcipr.org Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.org This reaction typically involves treating the aryl halide with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. organic-chemistry.org

This method is generally chemoselective, meaning the C-Br bond can be reduced without affecting other functional groups like the ether linkage. organic-chemistry.org The reduction of aryl bromides is typically faster and requires less catalyst than the reduction of aryl chlorides. organic-chemistry.org For example, selective reduction of a bromo group in the presence of a nitro group has been demonstrated. organic-chemistry.org This process is valuable for removing halogen atoms that may have been used as protecting or directing groups during a synthesis. organic-chemistry.orgresearchgate.net

Alternative hydrogen sources, such as sodium hypophosphite or borohydride (B1222165), can also be used in transfer hydrogenation reactions. organic-chemistry.org Other methods for dehalogenation include the use of metallic calcium in ethanol (B145695) or nickel catalysts with sodium borohydride in water. researchgate.net

Radical Reactions Involving this compound

The carbon-bromine bond in this compound can undergo homolytic cleavage, where the bond breaks and each atom retains one of the bonding electrons, forming a 4-ethoxyphenyl radical and a bromine radical. pressbooks.publibretexts.org This process typically requires energy in the form of heat or light. pressbooks.pub The bond dissociation energy for the C-Br bond in bromophenol is significant, indicating that substantial energy is needed for homolysis. acs.org

Once formed, the 4-ethoxyphenyl radical is a highly reactive intermediate. chemistrysteps.com It can participate in a variety of subsequent reactions. For example, in the presence of a suitable hydrogen donor, it can abstract a hydrogen atom to form phenetole. Radical reactions can also lead to polymerization or other complex product mixtures. biosynth.com

The photolysis of the related compound 4-bromophenol is proposed to proceed through a radical pathway involving the homolytic cleavage of the C-Br bond. researchgate.net This contrasts with 3-bromophenol, which is suggested to react via a heterolytic, ionic mechanism. researchgate.net The bromine radical formed can also participate in further reactions. acs.org

Photoredox and Thermally Induced Radical Processes

This compound can serve as a precursor to the 4-ethoxyphenyl radical through processes initiated by light (photoredox catalysis) or heat. These methods provide the energy required to overcome the C-Br bond dissociation energy, initiating a cascade of radical reactions.

Under photoredox conditions, a photocatalyst, typically a transition metal complex like those of ruthenium or iridium, absorbs visible light and enters an excited state. uni-regensburg.de This excited-state catalyst is a potent reducing agent capable of transferring a single electron to this compound. This single-electron transfer (SET) to the aryl bromide leads to the formation of a radical anion, which rapidly fragments, cleaving the C-Br bond to produce the 4-ethoxyphenyl radical and a bromide anion. nih.gov This process is a key initiation step in many modern synthetic methods that utilize aryl halides as coupling partners. uni-regensburg.demdpi.com The general strategy avoids the use of harsh reagents and often proceeds under mild conditions. mdpi.com

Thermally induced radical generation from this compound occurs at elevated temperatures. The pyrolysis of brominated aromatic compounds, such as bromophenols, has been shown to proceed via initial homolytic cleavage of the C-Br bond to form an aryl radical and a bromine radical. acs.orgacs.org The activation energy for this unimolecular dissociation is significant, but it is generally lower than that for C-C or C-H bond cleavage within the aromatic system. acs.org It is mechanistically plausible that this compound would follow a similar pathway, dissociating upon heating to yield the 4-ethoxyphenyl radical. This radical is a highly reactive intermediate that can subsequently engage in various propagation steps. ontosight.ai

Mechanism of Free Radical Addition and Substitution

The 4-ethoxyphenyl radical, once generated via photoredox or thermal means, can participate in both addition and substitution reactions. The specific pathway followed depends on the nature of the other reactants present in the system.

Free Radical Substitution

A prominent example of a free radical substitution involving an aryl radical is the C-H arylation of other aromatic or heteroaromatic compounds. nih.gov The mechanism for such a reaction involving this compound would follow a standard chain reaction sequence:

Initiation: As described previously, the 4-ethoxyphenyl radical is generated from this compound, typically through photoredox catalysis. nih.govunits.it

Propagation: The highly reactive 4-ethoxyphenyl radical adds to an electron-rich substrate, such as a heteroarene like furan (B31954) or thiophene. ias.ac.inresearchgate.net This addition disrupts the aromaticity of the substrate and forms a new radical intermediate. This intermediate can then restore its aromaticity by losing a hydrogen atom (a process often facilitated by a base or another radical species in the medium), yielding the C-H arylated product and a new radical that can continue the chain.

Termination: The reaction is terminated when two radical species combine to form a stable, non-radical product. savemyexams.com

This type of direct C-H functionalization is a powerful tool in modern organic synthesis as it bypasses the need for pre-functionalization of the coupling partner. nih.gov

Free Radical Addition

Free radical addition reactions typically involve the addition of the 4-ethoxyphenyl radical across an unsaturated bond, such as in an alkene or alkyne. wikipedia.org The mechanism proceeds through the following steps:

Initiation: The 4-ethoxyphenyl radical is formed from this compound.

Propagation: The 4-ethoxyphenyl radical attacks the π-bond of the unsaturated substrate. In the case of an unsymmetrical alkene, the addition generally occurs at the less substituted carbon atom to produce the more stable radical intermediate on the more substituted carbon. masterorganicchemistry.comlibretexts.org This newly formed carbon-centered radical then abstracts an atom, often a hydrogen or a halogen, from another molecule (like the solvent or a specific radical trap) to give the final addition product and propagate the radical chain. wikipedia.orgchemistrydocs.com

Termination: The chain reaction ceases upon the recombination of any two radicals in the system. savemyexams.com

A specific application of this concept is found in photoredox-catalyzed carbohalogenation reactions, where a carbon-centered radical adds to an alkene, and the resulting radical intermediate is trapped by a halogen radical. chemrxiv.orgnih.gov

Table 1: Representative Photoredox C-H Arylation of Furan with this compound This table outlines a plausible reaction based on established mechanisms for similar aryl halides. nih.govias.ac.in

| Parameter | Description |

| Reaction | Direct C-H Arylation |

| Substrates | This compound, Furan |

| Proposed Catalyst | Ru(bpy)₃Cl₂ or similar photoredox catalyst |

| Initiation | Visible light (e.g., blue LEDs) irradiation of the photocatalyst, followed by single-electron transfer to this compound to generate the 4-ethoxyphenyl radical. |

| Propagation | 1. Addition of the 4-ethoxyphenyl radical to the C2 position of furan. 2. The resulting radical adduct is oxidized and deprotonated to restore aromaticity, forming 2-(4-ethoxyphenyl)furan. |

| Product | 2-(4-ethoxyphenyl)furan |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Analysis

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.

Proton NMR Spectroscopy (¹H NMR) for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy of 4-Bromophenetole offers precise insights into the arrangement of hydrogen atoms within the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for the aromatic and ethyl protons. chemicalbook.com

The aromatic protons, due to their differing electronic environments, appear as two distinct doublets. The protons ortho to the bromine atom (H-3 and H-5) are electronically different from the protons ortho to the ethoxy group (H-2 and H-6). This results in a characteristic splitting pattern. The protons on the ethyl group also give rise to specific signals: a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with neighboring protons. chemicalbook.com

A representative ¹H NMR data table for this compound is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (ortho to Br) | ~7.33 | Doublet |

| Aromatic Protons (ortho to -OEt) | ~6.75 | Doublet |

| Methylene Protons (-OCH₂-) | ~3.97 | Quartet |

| Methyl Protons (-CH₃) | ~1.39 | Triplet |

Note: Chemical shifts are approximate and can vary slightly based on the solvent and instrument frequency. chemicalbook.com

Carbon-13 NMR Spectroscopy (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The spectrum shows signals for the two carbons of the ethyl group and the four distinct carbons of the p-substituted benzene (B151609) ring. The carbon atom bonded to the electronegative bromine atom (C-4) is typically found at a specific chemical shift, as are the carbons of the ethoxy group and the other aromatic carbons.

The following table summarizes the approximate ¹³C NMR chemical shifts for this compound:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 (C-OEt) | ~158.2 |

| C-2, C-6 | ~116.4 |

| C-3, C-5 | ~132.4 |

| C-4 (C-Br) | ~113.8 |

| Methylene Carbon (-OCH₂-) | ~63.7 |

| Methyl Carbon (-CH₃) | ~14.8 |

Note: Chemical shifts are approximate and can vary. chemicalbook.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons and between the methylene and methyl protons of the ethyl group, confirming their connectivity. researchgate.netlibretexts.org

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded carbon and proton atoms. libretexts.orgcolumbia.edu It would show a cross-peak between the methylene carbon signal and the methylene proton signal, and similarly for the methyl carbon and protons. It also confirms the assignments of the aromatic protons to their directly attached carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range couplings between carbons and protons (typically over two to three bonds). columbia.edublogspot.com For instance, HMBC can show a correlation between the methyl protons and the methylene carbon, and more importantly, between the methylene protons and the aromatic carbon atom C-1, unequivocally establishing the attachment of the ethoxy group to the benzene ring. blogspot.com It can also show correlations between the aromatic protons and neighboring carbons, further solidifying the substitution pattern.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. nist.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₉BrO), the expected monoisotopic mass is approximately 199.9837 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions. This is a critical step in the definitive identification of the compound. rsc.org

Interpretation of Fragmentation Patterns for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a molecular fingerprint that can be used to confirm the structure. chemguide.co.uklibretexts.org

For this compound, the mass spectrum shows a characteristic molecular ion peak (M⁺) at m/z 200 and a peak of similar intensity at m/z 202, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. nist.gov

Common fragmentation pathways for this compound include:

Loss of an ethyl radical (•C₂H₅): This results in a fragment ion [M - 29]⁺, corresponding to the 4-bromophenoxonium ion, which is often a prominent peak in the spectrum.

Loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement: This leads to the formation of the 4-bromophenol (B116583) radical cation at m/z 172/174.

Cleavage of the C-Br bond: This can lead to the formation of a phenetole (B1680304) cation [C₆H₅OCH₂CH₃]⁺.

The analysis of these fragmentation patterns provides corroborating evidence for the structure of this compound as determined by NMR spectroscopy. libretexts.orgresearchgate.netyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. These methods are complementary, as the selection rules governing them differ. nih.govksu.edu.sa IR spectroscopy measures the absorption of infrared radiation, which induces a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecule's polarizability. ksu.edu.samt.com

Functional Group Identification and Characteristic Absorptions

The IR spectrum of this compound is instrumental in identifying its key functional groups. The region between 1500 and 3500 cm⁻¹ is particularly useful for this purpose. specac.com The presence of the aromatic ring, the ether linkage (C-O-C), and the carbon-bromine bond (C-Br) gives rise to characteristic absorption bands.

Key functional groups in organic molecules can be identified by their characteristic IR absorption frequencies. core.ac.uklibretexts.org For instance, the C=O stretch of ketones is typically observed between 1650-1800 cm⁻¹, while the O-H stretch of alcohols appears as a broad, strong band around 3200-3600 cm⁻¹. core.ac.uklibretexts.org

The aromatic C-H stretching vibrations in this compound are expected to appear above 3000 cm⁻¹. The C-O-C stretching vibrations of the ether group typically result in strong absorptions in the fingerprint region, roughly between 1300 and 1000 cm⁻¹. The C-Br stretching vibration is found at lower wavenumbers, usually in the 600-500 cm⁻¹ range.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

| C-Br Stretch | ~600-500 |

This table presents typical absorption ranges and specific values may vary based on the molecular environment.

Molecular Vibrational Analysis and Conformational Studies

A detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a more complete assignment of the vibrational modes. nih.govsciensage.info Such analyses can provide insights into the conformational properties of the molecule. For substituted benzenes like this compound, the vibrational modes of the phenyl ring can be sensitive to the nature and position of the substituents.

Normal coordinate analysis, a computational method, can be used to describe the distribution of vibrational energy among the different internal coordinates of the molecule for each normal mode. sciensage.info This detailed assignment helps in understanding the coupling between different vibrations and provides a more robust interpretation of the experimental spectra. Studies on similar molecules, such as p-bromophenol, have utilized DFT calculations to achieve a clear-cut vibrational assignment based on the potential energy distribution (PED). acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, where electrons are excited from a lower energy molecular orbital to a higher energy one upon absorption of UV or visible light. libretexts.org The wavelengths of absorption and the intensity of the absorption bands provide valuable information about the electronic structure of the compound, particularly the presence of chromophores. tanta.edu.eg

In this compound, the benzene ring and the substituents (bromo and ethoxy groups) constitute the chromophore. The absorption of UV radiation by organic molecules is restricted to certain functional groups that contain valence electrons of low excitation energy. shu.ac.uk The primary electronic transitions observed in molecules like this compound involve the promotion of electrons from π and non-bonding (n) orbitals to anti-bonding π* orbitals (π → π* and n → π* transitions). gpatindia.comazooptics.com

The π → π* transitions in aromatic systems typically give rise to strong absorption bands. The presence of substituents on the benzene ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) and can also affect the intensity of the absorption. The lone pair electrons on the oxygen and bromine atoms can participate in n → π* transitions, which are generally of lower intensity compared to π → π* transitions. gpatindia.com

| Transition Type | Typical Wavelength Range (nm) |

| π → π | 200 - 400 |

| n → π | 250 - 600 |

This table indicates general regions for these transitions in organic molecules.

The UV-Vis spectrum of this compound is expected to show characteristic absorptions related to the electronic transitions within the substituted benzene ring.

Computational Chemistry and Quantum Chemical Studies of 4 Bromophenetole

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure of molecules. wikipedia.orgaimspress.com It allows for the accurate calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. wikipedia.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. qcware.com For 4-bromophenetole, this involves determining the optimal bond lengths, bond angles, and dihedral angles. The process typically employs gradient-based algorithms to systematically minimize the forces on each atom. qcware.com

Conformational analysis is crucial for flexible molecules like this compound, which possesses a rotatable ethoxy group. Different rotational positions of this group relative to the benzene (B151609) ring result in various conformers with distinct energies. Computational methods can systematically explore these conformations to identify the most stable, or ground-state, conformer. researchgate.netavogadro.cc This is often achieved by performing a conformational search, where the potential energy is calculated for a series of rotational angles of the C-O bond. ingentaconnect.com For instance, in a related study on a 4-bromophenol (B116583) derivative, the rotational energy barrier was determined by rotating a bond at 10° intervals for a full 360° rotation. ingentaconnect.com The most stable conformer is the one with the lowest energy, and its geometry is used for subsequent calculations of other properties. ingentaconnect.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic parameters, providing valuable assistance in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. nih.govahievran.edu.tr These theoretical shifts are typically calculated relative to a standard, such as tetramethylsilane (B1202638) (TMS), and can show good agreement with experimental data. nih.govajol.info

Vibrational Frequencies: Theoretical vibrational frequencies can be computed from the second derivatives of the energy with respect to the atomic coordinates. These calculations help in the assignment of the various vibrational modes observed in infrared (IR) and Raman spectra. nih.govresearchgate.net It is common practice to scale the calculated frequencies to correct for approximations in the computational method and for anharmonicity, which often leads to excellent correlation with experimental vibrational data. ahievran.edu.trajol.info The calculated IR and Raman intensities also aid in the precise assignment of fundamental vibrational modes. nih.gov

Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org A key application of MO theory is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comimperial.ac.uk These two orbitals are crucial in determining the chemical reactivity and electronic properties of a molecule. youtube.com

HOMO-LUMO Energy Gaps and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the electronic stability and reactivity of a molecule. ajchem-a.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.netresearchgate.net

This energy gap is also directly related to the electronic transitions that occur when a molecule absorbs light. schrodinger.com The absorption of light with energy corresponding to the HOMO-LUMO gap can promote an electron from the HOMO to the LUMO. schrodinger.comlibretexts.org For many organic molecules, this corresponds to a π → π* transition, which can be observed using UV-visible spectroscopy. nih.govlibretexts.org The calculated HOMO-LUMO gap can therefore be used to predict the wavelength of maximum absorption in the electronic spectrum.

For illustrative purposes, DFT calculations on similar aromatic compounds have yielded HOMO-LUMO gaps in the range of 4.4 to 5.7 eV. researchgate.netimist.ma

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to understanding its reactivity. Computational methods can provide detailed information about this distribution.

Mulliken Atomic Charges: Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. ingentaconnect.comresearchgate.net These charges indicate which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For example, in related substituted phenols, oxygen atoms typically carry a significant negative charge, making them potential sites for electrophilic attack. ingentaconnect.comimist.ma

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of chemical reactivity. mdpi.com The MEP map is color-coded, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). imist.ma For substituted phenols, the region around the oxygen atom is typically electronegative, while the hydrogen of the hydroxyl group is electropositive. imist.ma

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. researchgate.netacs.org By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.

For instance, in the study of the transformation of bromophenols, DFT calculations have been used to identify the dominant reactive species and to show that electrophilic substitution is a major reaction pathway. researchgate.net Computational studies can also help rationalize the formation of different products by evaluating the activation energies for various possible reaction steps. This approach provides detailed insights into the kinetics and thermodynamics of chemical transformations that may be difficult to obtain through experimental means alone. acs.org

Transition State Identification and Activation Energy Calculations

The transition state is a critical, fleeting configuration along a reaction pathway that represents the highest energy barrier reactants must overcome to become products. Identifying this state and calculating its associated activation energy (Ea or ΔG‡) are fundamental goals of quantum chemical studies.

While specific transition state calculations for reactions of this compound are not readily found, studies on its close analog, 4-bromoanisole (B123540), provide relevant data and methodologies. For instance, computational design of catalysts for C–N cross-coupling reactions has involved quantum chemical analysis of the oxidative addition of 4-bromoanisole to a copper(I) catalyst. Density Functional Theory (DFT) calculations, a common quantum mechanical method, were used to model the reaction. For the oxidative addition step involving 4-bromoanisole and a specifically designed anionic N1,N2-diarylbenzene-1,2-diamine copper ligand, the activation free energy (ΔG‡) was calculated to be a favorable 8.4 kcal/mol. wikipedia.org This type of calculation is crucial for predicting reaction feasibility and catalyst efficiency.

In another study focusing on the palladium-catalyzed formylation of aryl bromides, a combined kinetic and computational analysis was performed using 4-bromoanisole as a model substrate. An Eyring analysis over a range of temperatures yielded the following activation parameters for the reaction:

Activation Enthalpy (ΔH⧧): +16.0 kcal mol–1

Activation Entropy (ΔS⧧): -36.6 cal K–1 mol–1

Gibbs Activation Energy (ΔG373K⧧): 29.6 kcal mol–1 fishersci.ca

These values offer a quantitative measure of the energy barrier and the degree of order in the transition state. Such computational approaches, typically employing DFT methods like B3LYP or PBE with appropriate basis sets (e.g., LACV3P, def2-tzvp), are directly applicable to studying the reactions of this compound. wikipedia.orgepa.gov The process involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and confirming it by identifying a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Table 1: Activation Parameters for Reactions of Analogous Compounds

| Reaction | Substrate | Parameter | Value | Computational Method |

|---|---|---|---|---|

| Copper-Catalyzed Amination (Oxidative Addition) | 4-Bromoanisole | ΔG‡ | 8.4 kcal/mol | B3LYP-D3/LACV3P/cc-pVTZ(-f)//B3LYP-D3/LACVP/6-31G(d,p) |

| Palladium-Catalyzed Formylation | 4-Bromoanisole | ΔH⧧ | +16.0 kcal/mol | Experimental (Eyring Analysis) & Computational DFT |

| ΔS⧧ | -36.6 cal K–1 mol–1 | |||

| ΔG373K⧧ | 29.6 kcal/mol |

Reaction Coordinate Analysis

A reaction coordinate is a geometric parameter that charts the progress of a reaction from reactants to products. americanelements.com Analyzing the energy profile along this coordinate provides a detailed map of the reaction mechanism, including intermediates and transition states.

Computational studies on the Suzuki–Miyaura cross-coupling reaction, using 4-bromoanisole as a reactant, have employed reaction coordinate analysis to elucidate the mechanism. The energy profile for the oxidative addition step involving a palladium(II) catalyst was calculated using the semi-empirical PM3 method, which can provide good agreement with higher-level DFT results for determining preferred reaction pathways. wikipedia.org The resulting energy profile visualizes the change in energy as the C-Br bond of 4-bromoanisole approaches and interacts with the palladium catalyst, passing through the transition state to form the oxidative addition product. wikipedia.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides a detailed view of the dynamic behavior of a compound, including its conformational changes, interactions with solvents, and binding to other molecules.

A critical prerequisite for performing accurate MD simulations is the availability of a well-parameterized molecular force field, which defines the potential energy of the system. The Automated Topology Builder (ATB) and Repository, a resource for developing these force fields, includes an entry for this compound (ATB Molecule ID: 46639). sigmaaldrich.com The availability of these parameters facilitates the study of this compound in various environments through MD simulations. sigmaaldrich.com

For instance, MD simulations could be used to study the behavior of this compound in an aqueous environment, analyzing its solvation structure and dynamics. Furthermore, in the context of drug design or materials science, MD simulations can be employed to investigate the binding of this compound to a biological target or its integration into a larger molecular assembly, providing insights into binding affinities and interaction dynamics. While specific published MD studies focusing solely on the dynamic behavior of this compound are sparse, the foundational parameters for such work are established and available for future research.

Advanced Applications and Derivatization Strategies in Specialized Fields

Pharmaceutical and Medicinal Chemistry

4-Bromophenetole and its derivatives have emerged as significant scaffolds in the landscape of pharmaceutical and medicinal chemistry. The unique combination of a bromine atom and an ethoxy group on a benzene (B151609) ring provides a versatile platform for synthetic modifications, leading to the development of compounds with diverse biological activities.

This compound serves as a crucial intermediate and building block in the synthesis of a wide array of more complex molecules for the pharmaceutical industry. chemimpex.comlookchem.com Its structure, featuring a phenetole (B1680304) core with a bromine substituent, makes it an ideal starting material for creating novel compounds with potential therapeutic applications. chemimpex.com The bromine atom, in particular, is a key functional group that allows for various chemical transformations, such as cross-coupling reactions, which are fundamental in modern drug discovery. This reactivity enables chemists to introduce diverse molecular fragments, facilitating the construction of large libraries of compounds for screening. The stability and reactivity profile of this compound make it a valuable component in the synthesis of pharmaceuticals, including analgesics and anti-inflammatory drugs. chemimpex.com

The derivatization of this compound's core structure, often by modifying the related 4-bromophenol (B116583) scaffold, has led to the discovery of promising therapeutic agents. For instance, isoflavone (B191592) natural products synthesized using 4-bromophenol derivatives have been investigated as potential treatments for TTR amyloidosis. acs.orgresearchgate.net In these syntheses, the bromophenol moiety is a key precursor that is transformed through steps like C-prenylation and Suzuki-Miyaura coupling to build the final isoflavone skeleton. researchgate.net One synthesized isoflavone, millexatin F, was identified as a promising seed compound for developing new therapeutic agents for this condition. acs.orgresearchgate.net Furthermore, meta-amido bromophenol derivatives have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis, including multidrug-resistant strains, establishing them as a new class of antitubercular agents. jst.go.jp

Derivatives based on the bromophenol structure, closely related to this compound, exhibit a wide spectrum of biological activities. These compounds are of significant interest due to their potential as anticancer, antidiabetic, and enzyme-inhibiting agents.

Anticancer Activity: Several studies have highlighted the potent anticancer properties of bromophenol derivatives. A series of novel bromophenol derivatives incorporating an indolin-2-one moiety demonstrated significant activity against various human cancer cell lines, including A549 (lung), Bel7402 (liver), HepG2 (liver), HeLa (cervical), and HCT116 (colon). mdpi.com One compound from this series, 4g , was particularly effective, inhibiting cancer cell migration, a key process in tumor invasion and metastasis. mdpi.com Another study on bromophenol hybrids found that a promising candidate, compound 17a , could induce apoptosis (programmed cell death) in A549 lung cancer cells through a mechanism involving the generation of reactive oxygen species (ROS). nih.gov This compound was shown to arrest the cell cycle, cause DNA fragmentation, and activate key apoptotic proteins like caspase-3 and PARP. nih.gov

Enzyme Inhibition: Bromophenol derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.

Carbonic Anhydrases (CAs): Novel bromophenols with diaryl methane (B114726) structures have shown effective inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II). mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition is a target for treating conditions like glaucoma.

Cholinesterases: The same series of bromophenol-diaryl methane compounds also exhibited strong inhibitory activity against acetylcholinesterase (AChE), an enzyme central to the pathology of Alzheimer's disease. mdpi.comresearchgate.net

α-Glucosidase: Other bromophenol derivatives have demonstrated nanomolar-level inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing diabetes. researchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): Bromophenol derivatives from marine algae have been shown to inhibit PTP1B, a key negative regulator of insulin (B600854) signaling pathways, indicating their potential as antidiabetic agents. mdpi.com

The mechanism of action for these derivatives often involves specific binding interactions with the target enzymes, leading to their inhibition. acs.org For example, the inhibition of dehaloperoxidase by 4-bromophenol is entropically driven, involving binding to the enzyme's active site. acs.org

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds by identifying the key molecular features responsible for their biological activity. For bromophenol and its analogues, SAR studies have provided valuable insights for designing more potent and selective agents. mdpi.comacs.org

In the development of anticancer bromophenol-indolin-2-one derivatives, SAR analysis revealed that the nature and position of substituents on the bromophenol ring were critical for activity. mdpi.com For instance, compounds with two hydroxyl groups on the phenol (B47542) ring generally showed weaker anticancer activity. mdpi.com Similarly, in a study of bromophenol-thiohydantoin as an inhibitor of the bacterial enzyme c-di-AMP synthase, minor changes to the molecule, such as substituting the bromine atom with chlorine, led to dramatic shifts in inhibitory potency. researchgate.net

SAR studies on a series of azole derivatives designed as enzyme inhibitors highlighted the importance of the 4-bromophenol moiety. nih.gov A hydrazone analogue incorporating 4-bromophenol exhibited the most potent activity against bovine carbonic anhydrase II in its series. nih.gov For coumalic acid analogues designed as carbonic anhydrase inhibitors, a compound with a bromine substitution showed the highest selectivity and potency against cancer-related isoforms hCA IX and XII. rsc.org These studies underscore that the presence and position of the bromo substituent, alongside other structural modifications, are key determinants of the biological activity and selectivity of phenetole and bromophenol analogues. researchgate.net

Agrochemical Development and Formulations

This compound and its precursors are important intermediates in the agrochemical industry, contributing to the development of modern crop protection products. chemimpex.comlookchem.com

The chemical structure of this compound is leveraged in the synthesis of advanced pesticides and herbicides. chemimpex.com The related compound, 4-bromo-2-chlorophenol (B165030), which can be derived from precursors used to make this compound, is a key intermediate for producing potent insecticidal and acaricidal agents. google.com Specifically, it is used in the manufacture of profenofos (B124560), a broad-spectrum organophosphorus insecticide and acaricide. guidechem.com Profenofos, chemically known as O-(4-bromo-2-chlorophenyl)-O-ethyl-S-n-propylthiophosphate, is effective against a range of pests on crops like cotton, corn, and vegetables. guidechem.com The purity of the 4-bromo-2-chlorophenol intermediate is a critical factor that influences the quality of the final profenofos technical material. guidechem.com The use of these brominated phenols as foundational blocks highlights their importance in creating effective agrochemical formulations for improved crop protection. chemimpex.com

Impact on Crop Protection Strategies

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals, including a range of pesticides and herbicides designed for enhanced crop protection. chemimpex.com Its molecular structure, featuring a reactive bromine atom and a stable ethoxy group on a phenyl ring, makes it a valuable building block for more complex active ingredients. chemimpex.com The presence of the bromine atom is particularly significant, as halogenated aromatic compounds are foundational to many classes of pesticides.

The derivatization of this compound allows for the creation of molecules with specific biological activities. By modifying the compound through reactions such as nucleophilic substitution of the bromine atom or electrophilic substitution on the aromatic ring, chemists can fine-tune the properties of the final agrochemical product. This allows for the development of targeted herbicides that affect specific weeds or insecticides with improved efficacy against certain pests. The stability imparted by the phenetole group ensures that the resulting agrochemicals have a suitable lifespan in the field, contributing to more effective and long-lasting crop protection strategies. chemimpex.com Research in agricultural chemistry utilizes this compound and its precursor, 4-bromophenol, to formulate and discover novel crop protection agents that aim to improve yield and resilience. chemimpex.comketonepharma.comchemimpex.com

Materials Science Research

In materials science, this compound is incorporated into polymers and resins to bestow enhanced characteristics, notably improved thermal stability and chemical resistance. chemimpex.com The aromatic structure of the phenetole group contributes to the rigidity and thermal resilience of the polymer backbone. The bromine atom, a halogen, is instrumental in imparting flame-retardant properties to the final material. iucr.org When integrated into a polymer matrix, bromine-containing compounds can interrupt the combustion cycle in the gas phase, thereby reducing the material's flammability.

The synthesis of specialized phenolic resins, for example, can involve precursors like 4-bromophenol, which is closely related to this compound. iucr.org Research has shown that bifunctional benzoxazines, a type of phenolic resin precursor, can be synthesized from 4-bromophenol. iucr.org These monomers can then undergo ring-opening polymerization to form highly cross-linked networks with excellent thermal stability and inherent flame retardancy, a process that doesn't emit volatile byproducts during curing. iucr.org The incorporation of the bromo-functional group is a key strategy for developing high-performance polymers for applications requiring durability and safety.

Table 1: Enhanced Polymer Properties from this compound Incorporation

| Property Enhanced | Role of this compound Moiety | Resulting Material Characteristic |

| Thermal Stability | The rigid aromatic ring structure increases the energy required to break down the polymer chains. | Higher decomposition temperature and better performance at elevated temperatures. chemimpex.com |

| Chemical Resistance | The stable ether linkage and aromatic core resist degradation from various chemical agents. | Increased durability and lifespan in chemically aggressive environments. chemimpex.com |

| Flame Retardancy | The bromine atom acts as a radical trap during combustion, interrupting the fire's chemical reactions. | Reduced flammability and improved safety of the material. iucr.org |

This compound is a valuable intermediate in the synthesis of compounds used in liquid crystal (LC) technologies. lookchem.com The unique properties of liquid crystals, which are essential for displays (LCDs), depend on the specific molecular structure of the organic compounds used. These molecules must typically possess a rigid core and flexible terminal groups. The structure of this compound provides a foundational aromatic core that can be elaborated upon to create these complex molecules.

The synthesis of LC materials often involves cross-coupling reactions, such as the Suzuki or Sonogashira couplings, where the bromine atom on the this compound ring serves as a reactive handle to connect different molecular fragments. mdpi.comresearchgate.net This allows for the construction of the elongated, rod-like molecules characteristic of many liquid crystal phases. For example, research has demonstrated the use of 4-bromophenol, the precursor to this compound, as a starting material for synthesizing fluorinated benzoxazole-terminated liquid crystals and other LC intermediates. mdpi.comresearchgate.netgoogle.com The ability to build upon the this compound framework enables the precise engineering of molecules with the specific dielectric anisotropy and birefringence needed for advanced display applications.

This compound serves as a versatile precursor in the chemical synthesis of a variety of dyes, pigments, and fragrance compounds. chemimpex.comlookchem.com Its aromatic ring is a common structural motif in many of these molecules, and the compound's reactivity allows for the introduction of different functional groups to achieve desired properties like color or scent.

In the synthesis of dyes and pigments, the this compound molecule can be chemically modified to create larger conjugated systems, known as chromophores, which are responsible for absorbing and reflecting specific wavelengths of light, thus producing color. The bromine atom can be replaced through various coupling reactions to link the phenetole unit to other aromatic systems, extending the conjugation and tuning the color of the final dye molecule.

In the fragrance industry, this compound can be used as a starting material for multi-step syntheses of specific aroma chemicals. chemimpex.com While not typically odorous itself, its derivatives can be. The broader class of bromophenols is known to contribute to the characteristic briny and fish-like odors of seafood, indicating that the bromo-aromatic structure can be a key part of a scent profile. mdpi.com Furthermore, the concept of a "fragrance precursor"—a low-odor molecule that releases a fragrant compound upon exposure to triggers like light or air—is an advanced strategy in formulation, and stable intermediates like this compound are candidates for developing such controlled-release systems. givaudan.com

Catalysis and Ligand Design